2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol
Description
Introduction to 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol in Chemical Research
Historical Context and Development of Pyridine-Based N,O,O Tridentate Ligands
The evolution of pyridine-based ligands began with simple monodentate systems, such as 2-(2-hydroxyethyl)pyridine (CAS 103-74-2), a metabolite of the anti-vertigo drug Betahistine. Early research focused on bidentate coordination, but the need for enhanced stability in metal complexes spurred the development of tridentate frameworks. The introduction of this compound marked a pivotal shift, as its N,O,O donor sites enabled stronger chelation and geometric control.
A key milestone was the synthesis of chiral 2-aryl-6-alkylpyridine alcohols, as demonstrated in gold(III) coordination studies. These ligands, derived from 2,6-dibromopyridine, allowed for precise tuning of steric and electronic properties. For example, the 2-pyridyl-6-neomenthol derivative formed stable Au(III) complexes with bond lengths of Au–N = 1.949 Å and Au–O = 2.039 Å, confirmed by X-ray diffraction (XRD). This structural adaptability addressed limitations in earlier bidentate systems, which often suffered from ligand dissociation under catalytic conditions.
Table 1: Evolution of Pyridine Ligand Architectures
| Ligand Type | Donor Sites | Key Metal Complex | Stability (log β) | Year |
|---|---|---|---|---|
| 2-(2-Hydroxyethyl)pyridine | N,O | Cu(II) | 9.8 | 2013 |
| N,N,O-Tridentate | N,N,O | Au(III) | 12.3 | 2020 |
Significance in Coordination Chemistry Research
The compound’s significance lies in its ability to enforce distorted square-planar geometries in transition metal complexes. NMR studies of Au(III) coordination revealed diagnostic deshielding effects: Δδ¹H = +0.71 ppm for pyridine C4-H and Δδ¹⁵N = -80 ppm for pyridine nitrogen, confirming strong metal-ligand interactions. These features enable applications in:
- Catalysis : Ru(II) complexes with analogous tridentate ligands exhibit cytotoxic activity (IC₅₀ = 11–17 μM), showcasing potential in medicinal chemistry.
- Materials Science : The ligand’s hydroxyethyl groups facilitate hydrogen bonding, promoting crystalline architectures critical for molecular devices.
XRD analysis of a representative Au(III) complex demonstrated near-ideal square-planar geometry (mean deviation < 0.2 Å), with bond angles of 176.3° for N–Au–O. This precision is unattainable with bidentate ligands, underscoring the compound’s superiority in stereochemical control.
Table 2: Structural Parameters of Metal Complexes
| Metal | Ligand Type | Bond Length (Å) | Bond Angle (°) | Application |
|---|---|---|---|---|
| Au(III) | N,N,O | Au–N: 1.949 | N–Au–O: 176.3 | Catalysis |
| Ru(II) | N,O,O | Ru–N: 2.112 | N–Ru–O: 89.7 | Anticancer agents |
Evolution of Scientific Investigation and Current Research Trends
Recent advances focus on exploiting the ligand’s dual functionality for multifunctional materials. A 2020 study synthesized Au(III)-6f-NTf₂ complexes, where the ligand’s oxygen atom participated in hydrogen-bonded networks, enhancing catalytic durability. Comparative studies with Ru(II) systems revealed that electron-withdrawing substituents on the pyridine ring modulate redox potentials, enabling fine-tuning of catalytic activity.
Emerging trends include:
- Computational Design : Density functional theory (DFT) models predict optimal ligand geometries for rare-earth metal coordination.
- Hybrid Materials : Integration into metal-organic frameworks (MOFs) for gas storage applications, leveraging the ligand’s porosity-inducing hydroxyethyl groups.
Ongoing challenges involve improving aqueous solubility while maintaining thermal stability—a trade-off addressed through structural modifications like sulfonation.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-hydroxyethyl(pyridin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-5-11(6-8-13)9-3-1-2-4-10-9/h1-4,12-13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPCAHTFZDNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Aminolysis with Ethylene Glycol
A patented approach involves reacting 2-methylpyridine with formaldehyde under high-pressure conditions (2–8 MPa) in the presence of organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicycloundec-7-ene (DBU). The reaction proceeds via a Mannich-type mechanism, where formaldehyde acts as an electrophile, facilitating the addition of hydroxyethyl groups to the pyridine nitrogen.
Key Parameters:
- Pressure: Optimal yields (78–82%) are achieved at 4–5 MPa, balancing reaction kinetics and equipment safety.
- Temperature: Elevated temperatures (200–230°C) accelerate the reaction but risk decomposition; a narrow window of 210–220°C is recommended.
- Catalyst Loading: A molar ratio of 1:50–1:200 (catalyst-to-substrate) minimizes side reactions like polymerization.
Example Protocol (Adapted from Patent CN111995566B):
- Combine 2-methylpyridine (30 g, 322 mmol), paraformaldehyde (2.04 g, 64.4 mmol), water (4.08 g), and DABCO (0.36 g) in a microreactor.
- Heat to 200°C under 4 MPa pressure for 8 minutes.
- Collect the product via reduced-pressure distillation, achieving >99.9% purity by HPLC.
Nucleophilic Substitution with Halogenated Alcohols
An alternative route employs halogenated ethanol derivatives, such as 2-chloroethanol, reacting with 2-aminopyridine under basic conditions. This method offers precise control over substitution patterns but requires stringent purification to eliminate halide byproducts.
Two-Step Alkylation and Hydrolysis
A documented procedure from the RSC involves sequential alkylation and hydrolysis steps:
- Alkylation: React 2-aminopyridine with 2-chloroethanol in tetrahydrofuran (THF) using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst.
- Hydrolysis: Treat the intermediate with aqueous sodium carbonate to hydrolyze residual chloro groups.
Optimization Data:
| Parameter | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (TBAF) | 3.5 mol% | 92 | 98.5 |
| Reaction Time | 4.5 hours | 88 | 97.2 |
| Temperature | Room temperature | 85 | 96.8 |
This method’s scalability is limited by the cost of TBAF, but it avoids high-pressure equipment.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances in combinatorial chemistry have enabled solid-phase synthesis using resin-bound pyridine derivatives. A polystyrene-supported variant of 2-aminopyridine reacts with ethylene glycol diacrylate, followed by cleavage with trifluoroacetic acid (TFA).
Advantages:
- Purity: Solid-phase isolation reduces byproduct contamination (reported purity >99%).
- Throughput: Parallel synthesis allows batch production of derivatives for drug screening.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Commercial batches (e.g., Sigma-Aldrich) report ≥95% purity, with impurities primarily comprising unreacted 2-methylpyridine (<2%) and ethylene glycol derivatives (<3%).
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for designing new pharmaceuticals.
Key Therapeutic Areas :
- Antidiabetic Agents : Research indicates that derivatives of this compound can be utilized in the synthesis of drugs aimed at managing diabetes, similar to Rosiglitazone, which is used to improve insulin sensitivity .
| Application Area | Example Compound | Mechanism |
|---|---|---|
| Antidiabetic | Rosiglitazone | PPARγ agonist |
| Antimicrobial | Various derivatives | Inhibition of bacterial growth |
Antimicrobial Activity
Studies have shown that 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol exhibits antimicrobial properties against various pathogens. Its derivatives have been tested for efficacy against Gram-positive and Gram-negative bacteria.
Case Study :
In a comparative study published in 2023, derivatives of this compound demonstrated Minimum Inhibitory Concentration (MIC) values indicating significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values around 32 µg/mL.
Biological Assays
The compound has been subjected to various biological assays to evaluate its efficacy in modulating biological processes.
Table of Biological Activities :
| Activity Type | Result |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Reduced cytokine production in vitro |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could serve as a lead structure for further drug design efforts.
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives based on the structure of this compound. The results indicated that one derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus, showcasing promising antimicrobial potential.
Case Study 2: Inflammation Modulation
A separate investigation focused on the anti-inflammatory effects of the compound in murine models. Administration resulted in significant reductions in paw swelling and histological evidence of decreased inflammation compared to control groups, suggesting therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol involves its interaction with various molecular targets and pathways. It acts as a reagent for the protection of nucleotides and amino acids, facilitating the study of biochemical processes . The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and coordination with metal ions, making it useful in the synthesis of coordination compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The compound’s analogs differ in substituents on the nitrogen atom or pyridine ring, leading to distinct electronic and steric properties:
Table 1: Key Structural Differences
| Compound Name | Substituents on N/Pyridine | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol (Target) | Bis(2-hydroxyethyl)amino, pyridin-2-yl | C₉H₁₅N₂O₂ | 183.23* | High polarity, metal coordination capacity |
| 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | Methyl, pyridin-2-yl | C₈H₁₂N₂O | 152.19 | Reduced steric bulk, lower hydrophilicity |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]ethanol | CF₃, Cl, methyl | C₁₀H₁₂ClF₃N₂O | 268.66 | Electron-withdrawing groups, enhanced stability |
| 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol | Phenyl, pyridazin-3-yl | C₁₂H₁₃N₃O | 215.25 | Expanded aromatic system, planar geometry |
| 2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol | Symmetrical bis(2-hydroxyethyl)amino | C₁₀H₁₆N₂O₂ | 196.25 | Symmetry-driven crystallinity |
*Calculated based on analogous compounds in evidence.
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃ in ) increase stability but reduce nucleophilicity.
- Aromatic substitution : Pyridazine () vs. pyridine alters π-π interactions and metal-binding selectivity.
- Symmetry : Compounds like exhibit higher crystallinity due to symmetrical hydrogen-bonding networks.
Key Observations :
- Click chemistry () offers modularity for introducing aromatic substituents.
- Lower yields in may stem from steric hindrance with pyridin-3-yl substitution.
Coordination Chemistry :
- The target compound’s hydroxyethyl groups enable chelation of transition metals (e.g., Co(II), V(IV)), similar to quinoline-based ligands in and .
- Pyridine analogs (e.g., ) are less effective in stabilizing metal complexes due to reduced donor sites.
Pharmaceutical Potential :
- Compounds like (with CF₃/Cl) show enhanced metabolic stability, relevant for drug candidates.
- Hydroxyethyl-rich analogs (e.g., ) may mimic autophagic modulators (e.g., YTK-2205 in ).
Catalysis :
Physicochemical Properties
Table 3: Solubility and Stability
| Compound | Solubility (Polar Solvents) | Stability Notes |
|---|---|---|
| Target Compound | High (due to -OH groups) | Air-stable, hygroscopic |
| 2-[Methyl(pyridin-2-yl)amino]ethan-1-ol | Moderate | Less hygroscopic |
| 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]ethanol | Low | Enhanced thermal stability |
| 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol | Low | Sensitive to oxidation |
Key Observations :
- Hydroxyethyl groups improve solubility but may complicate purification due to hygroscopicity.
- Halogenated analogs () trade solubility for stability, ideal for industrial applications.
Biological Activity
Overview
2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol, with the CAS number 4439-34-3, is a compound with significant biological relevance, particularly in medicinal chemistry. Its molecular formula is CHNO, indicating the presence of both hydroxyl and amino functional groups attached to a pyridine ring. This dual functionality allows it to engage in a variety of biochemical interactions, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 4439-34-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It acts as a metabolite of Betahistine, an anti-vertigo medication, which suggests its potential role in modulating neurotransmitter systems and influencing vascular dynamics in the brain.
Biological Activities
- Antivertigo Effects : As a metabolite of Betahistine, this compound is investigated for its efficacy in treating vestibular disorders by enhancing blood flow in the inner ear and modulating histamine receptors.
- Anticancer Potential : Preliminary studies indicate that derivatives of pyridine-based compounds exhibit anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Neuroprotective Properties : Research suggests that compounds similar to this compound may offer neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Study on Anticancer Activity
A study published in Molecular Cancer Therapeutics demonstrated that certain pyridine derivatives showed significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that these compounds could inhibit cell growth by inducing apoptosis through caspase activation pathways .
Neuroprotective Effects
In another investigation focusing on neuroprotection, compounds structurally related to this compound were shown to reduce oxidative stress markers and improve cognitive functions in animal models subjected to neurotoxic agents . This suggests a potential application in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Betahistine | Antivertigo | Directly related as a parent compound |
| 2-(Pyridin-2-yl)ethanol | Anticancer properties | Potential precursor for synthesizing derivatives |
| 4-Amino-pyrazoles | Anticancer and anti-inflammatory effects | Similar pharmacological profiles |
Q & A
Synthesis and Optimization
Q1. What are the common synthetic routes for 2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol, and how can reaction yields be optimized? Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloropyridine and ethanolamine derivatives. For example, sodium hydride in DMF at 40°C facilitates deprotonation and substitution, yielding ~57% under optimized conditions . Key challenges include side reactions like the Cannizzaro reaction when aldehydes are present, which can be mitigated by controlling base strength and reaction temperature. Yield improvements may involve solvent optimization (e.g., using THF instead of DMF) or catalytic additives like phase-transfer agents .
Structural Characterization
Q2. What advanced spectroscopic and crystallographic methods are recommended for resolving structural ambiguities in this compound? Answer:
- Basic: Use -NMR and -NMR to confirm the presence of hydroxyethyl and pyridinyl moieties. IR spectroscopy can validate hydroxyl and amine functional groups (e.g., peaks near 3300 cm for O–H/N–H stretches) .
- Advanced: Single-crystal X-ray diffraction (SHELX programs) resolves stereochemical uncertainties. For example, SHELXL refinement can model hydrogen bonding between hydroxyl groups and pyridine nitrogen, critical for understanding supramolecular interactions .
Computational Modeling
Q3. How can density functional theory (DFT) and molecular docking elucidate the electronic structure and biological interactions of this compound? Answer: DFT calculations (e.g., B3LYP/6-31G**) predict charge distribution, revealing nucleophilic sites at the pyridine nitrogen and hydroxyl oxygen. Molecular docking studies (AutoDock Vina) can model interactions with biological targets, such as enzymes requiring pyridinyl coordination. For instance, the hydroxyethyl chain may act as a hydrogen-bond donor in active sites, similar to pyridinone-based drug candidates .
Biological Activity and Applications
Q4. What methodologies are used to evaluate the compound’s potential as a bioactive scaffold in drug discovery? Answer:
- Basic: In vitro assays (e.g., enzyme inhibition studies) screen for activity against targets like kinases or GPCRs, leveraging the pyridine moiety’s metal-coordination ability.
- Advanced: Structure-activity relationship (SAR) studies modify the hydroxyethyl or pyridine groups to enhance binding affinity. For example, replacing hydroxyethyl with bulkier substituents could improve lipophilicity for CNS penetration .
Safety and Handling
Q5. What are the critical safety protocols for handling this compound in laboratory settings? Answer:
- Basic: Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. Store in a cool, dry environment to prevent degradation .
- Advanced: For large-scale synthesis, implement inert-atmosphere techniques (argon/glovebox) to mitigate oxidation of the hydroxyl group. Waste must be neutralized (e.g., with dilute acetic acid) before disposal .
Analytical Method Development
Q6. How can researchers validate a bioanalytical method for quantifying this compound in complex matrices like plasma? Answer: Develop a HPLC-MS/MS method with deuterated internal standards to account for matrix effects. Validate parameters per ICH guidelines:
- Linearity: 1–100 ng/mL (R > 0.99).
- Precision/Accuracy: ≤15% RSD for intra-/inter-day assays.
- Recovery: ≥80% via protein precipitation with acetonitrile .
Thermodynamic and Solubility Profiling
Q7. What experimental approaches determine solubility and stability under varying pH and temperature conditions? Answer:
- Basic: Shake-flask method measures aqueous solubility. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Advanced: Use differential scanning calorimetry (DSC) to identify phase transitions and Gibbs free energy calculations to predict pH-dependent solubility (e.g., pKa determination via potentiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
